4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone

Description

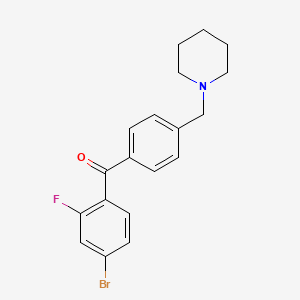

4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-41-2; molecular formula: C₁₉H₁₉BrFNO) is a halogenated benzophenone derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and a piperidinomethyl group at the 4'-position of the benzophenone scaffold. This compound belongs to a class of molecules widely studied for their applications in photochemistry, polymer crosslinking, and pharmaceuticals due to their radical-generating properties under UV light . The piperidinomethyl moiety enhances solubility in organic solvents, while the halogen substituents (Br, F) influence electronic properties, such as electron-withdrawing effects, which can modulate UV absorption spectra and reactivity .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCMKGUIJAPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642706 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-41-2 | |

| Record name | (4-Bromo-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 4-bromo-2-fluorobenzophenone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The compound’s effects are likely mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects: Bromine increases molecular rigidity, as seen in the elevated glass transition temperature (Tg) of ortho-bromobenzophenone (218 K vs. 209 K for pristine benzophenone) . Fluorine’s electronegativity alters charge distribution, enhancing electron-withdrawing capacity and UV absorption wavelength ranges .

- Heterocyclic Moieties : Piperidine and thiomorpholine groups improve solubility in polar solvents, while pyrrolidine reduces steric bulk, favoring applications in solution-phase synthesis .

Research Findings

- Dielectric Spectroscopy: Brominated benzophenones exhibit distinct Johari–Goldstein (JG) β relaxation processes, indicative of non-diffusive molecular motions, which are critical for understanding their behavior in glassy states .

- Synthetic Challenges: Structural misassignment risks exist for halogenated benzophenones, as seen in studies of selagibenzophenone B, emphasizing the need for synthetic validation via spectroscopic comparison .

Biological Activity

4-Bromo-2-fluoro-4'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , and it possesses distinct chemical characteristics due to the presence of bromine and fluorine substituents along with a piperidine moiety. These features contribute to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. Although detailed pathways are not extensively documented, preliminary studies suggest that the compound may modulate biochemical pathways by binding to these targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for select strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

These findings suggest a bactericidal action, potentially through inhibition of protein synthesis and disruption of cell wall integrity.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The efficacy against Candida species is notable, with biofilm reduction observed in laboratory settings.

Case Studies

Several studies have evaluated the biological activity of this compound in different contexts:

- Antibacterial Evaluation : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value of approximately 31.25 µM .

- Biofilm Disruption : Another investigation focused on the compound's ability to disrupt biofilms formed by pathogenic bacteria. Results indicated a reduction of biofilm mass by up to 90% in certain strains, highlighting its potential as a therapeutic agent against biofilm-associated infections .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to bacterial ribosomes, further supporting its role as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.